Cas no 1699655-60-1 (1-(3-bromo-2-fluorophenyl)butan-1-ol)
1-(3-bromo-2-fluorophenyl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-2-fluorophenyl)butan-1-ol
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- Inchi: 1S/C10H12BrFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3
- InChI Key: VDHPGXSUPUQGMY-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C=1F)Br)(O)CCC
1-(3-bromo-2-fluorophenyl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603737-250mg |
1-(3-Bromo-2-fluorophenyl)butan-1-ol; . |
1699655-60-1 | 250mg |
€343.80 | 2024-07-19 | ||
| abcr | AB603737-1g |
1-(3-Bromo-2-fluorophenyl)butan-1-ol; . |
1699655-60-1 | 1g |
€634.10 | 2024-07-19 | ||
| abcr | AB603737-5g |
1-(3-Bromo-2-fluorophenyl)butan-1-ol; . |
1699655-60-1 | 5g |
€2128.30 | 2024-07-19 |
1-(3-bromo-2-fluorophenyl)butan-1-ol Suppliers
1-(3-bromo-2-fluorophenyl)butan-1-ol Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(3-bromo-2-fluorophenyl)butan-1-ol
Comprehensive Overview of 1-(3-bromo-2-fluorophenyl)butan-1-ol (CAS No. 1699655-60-1): Properties, Applications, and Industry Insights
1-(3-bromo-2-fluorophenyl)butan-1-ol (CAS No. 1699655-60-1) is a specialized halogenated aromatic compound with a molecular formula of C10H12BrFO. This organofluorine derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, including a bromine substituent at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The compound's butanol side chain further enhances its versatility as a building block in synthetic chemistry.
In recent years, the demand for fluorinated organic compounds like 1-(3-bromo-2-fluorophenyl)butan-1-ol has surged, driven by the pharmaceutical industry's need for bioactive intermediates. Researchers frequently search for "fluorophenyl derivatives in drug discovery" or "brominated aromatic alcohols synthesis," reflecting the compound's relevance in modern medicinal chemistry. Its structural motif appears in several drug candidates targeting neurological disorders and metabolic diseases, aligning with current trends in precision medicine development.
The compound's physicochemical properties make it particularly valuable for structure-activity relationship (SAR) studies. With a molecular weight of 247.11 g/mol and moderate lipophilicity (predicted LogP ≈ 2.8), 1-(3-bromo-2-fluorophenyl)butan-1-ol demonstrates optimal blood-brain barrier permeability—a hot topic in "CNS drug design" research. Analytical techniques such as HPLC purification (typically >95% purity) and NMR characterization (showing distinct signals at 7.8 ppm for aromatic protons and 4.8 ppm for the hydroxyl-bearing carbon) are commonly employed for quality control.
From a synthetic perspective, this compound serves as a key intermediate for constructing heterocyclic scaffolds, particularly in the development of kinase inhibitors—a trending search term in "cancer therapeutics research." The bromo-fluoro substitution pattern allows for selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the hydroxyl group enables further derivatization through esterification or oxidation. Such flexibility explains why "multifunctional aromatic building blocks" remains a high-volume keyword in chemical databases.
Environmental and regulatory considerations for 1-(3-bromo-2-fluorophenyl)butan-1-ol follow standard protocols for halogenated compounds. While not classified as hazardous under current REACH regulations, proper handling with PPE and fume hoods is recommended—addressing common queries about "safe handling of fluorinated reagents." The compound's stability under inert atmospheres and compatibility with green chemistry principles (e.g., solvent-free reactions) further enhances its appeal in sustainable pharmaceutical manufacturing.
Market analysts note growing interest in 1699655-60-1 from contract research organizations (CROs), particularly for high-throughput screening libraries. This aligns with industry shifts toward fragment-based drug discovery—another trending search phrase. Suppliers typically offer the compound in research quantities (100mg–10g) with detailed COA documentation, catering to the "pharmaceutical reference standards" market segment that values traceability and analytical data completeness.
Future research directions for 1-(3-bromo-2-fluorophenyl)butan-1-ol may explore its potential in proteolysis-targeting chimeras (PROTACs)—a cutting-edge area in "targeted protein degradation" therapeutics. The compound's ability to serve as a linker element between E3 ligase binders and target proteins could unlock novel applications, making it a subject of ongoing patent analyses and "drug repurposing strategies" studies.
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